2-Methyl-1-(piperidin-4-yl)-2,3-dihydroindole
Overview
Description
2-Methyl-1-(piperidin-4-yl)-2,3-dihydroindole is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Compounds containing piperidine moieties are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids . The indole nucleus, another component of this compound, is known for its diverse biological activities and is a common structure in many synthetic drug molecules .
Mechanism of Action
Target of Action
It’s known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry .
Mode of Action
It’s known that the mechanism includes two iridium(iii)-catalyzed sequential cascades of hydroxyl oxidation, amination, and imine reduction by hydrogen transfer via a metal catalyst . The first amination is intermolecular (hydroxyamine intermediate formation), and the second is intramolecular . Thus, two new C-N bonds are formed .
Biochemical Pathways
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
Pharmacokinetics
The compound has a predicted density of 0921±006 g/cm3 and a predicted boiling point of 249.7±15.0 °C .
Result of Action
Piperidine derivatives have been evaluated for potential treatment of hiv .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-(piperidin-4-yl)-2,3-dihydroindole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction can be catalyzed by a gold(I) complex and proceeds with the use of an iodine(III) oxidizing agent . Another approach involves the use of palladium and rhodium hydrogenation, which combines multiple reactions in one step, including the removal of the metalation group, dehydroxylation, and pyridine reduction .
Industrial Production Methods: Industrial production methods for piperidine derivatives often involve the use of metal- and organocatalysis. These methods are designed to be fast and cost-effective, making them suitable for large-scale production . The development of efficient synthetic routes is crucial for the pharmaceutical industry, where piperidine-containing compounds are widely used.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1-(piperidin-4-yl)-2,3-dihydroindole undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to achieve desired properties and functionalities.
Common Reagents and Conditions: Common reagents used in the reactions of piperidine derivatives include oxidizing agents like iodine(III) and reducing agents such as palladium and rhodium . The conditions for these reactions vary depending on the desired outcome, but they often involve specific catalysts and controlled environments.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield different functionalized derivatives, while reduction reactions can lead to the formation of various isomeric compounds .
Scientific Research Applications
2-Methyl-1-(piperidin-4-yl)-2,3-dihydroindole has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, piperidine derivatives are known for their pharmacological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The compound’s indole nucleus also contributes to its biological activities, making it a valuable scaffold for drug development .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-Methyl-1-(piperidin-4-yl)-2,3-dihydroindole include other piperidine derivatives and indole-containing compounds. Examples include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Uniqueness: What sets this compound apart from other similar compounds is its unique combination of the piperidine and indole moieties. This combination enhances its pharmacological properties and makes it a versatile compound for various scientific research applications .
Properties
IUPAC Name |
2-methyl-1-piperidin-4-yl-2,3-dihydroindole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-11-10-12-4-2-3-5-14(12)16(11)13-6-8-15-9-7-13/h2-5,11,13,15H,6-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVAWHTZPQAMMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C3CCNCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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